1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea
CAS No.: 1235386-73-8
Cat. No.: VC6342620
Molecular Formula: C15H14Cl2N2OS
Molecular Weight: 341.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235386-73-8 |
|---|---|
| Molecular Formula | C15H14Cl2N2OS |
| Molecular Weight | 341.25 |
| IUPAC Name | 1-cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea |
| Standard InChI | InChI=1S/C15H14Cl2N2OS/c16-13-4-1-11(7-14(13)17)18-15(20)19(12-2-3-12)8-10-5-6-21-9-10/h1,4-7,9,12H,2-3,8H2,(H,18,20) |
| Standard InChI Key | YJMFVGZYSRBLRM-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2=CSC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Identification and Structural Properties
1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea is a urea derivative with the molecular formula C₁₅H₁₄Cl₂N₂OS and a molecular weight of 341.25 g/mol. Its IUPAC name, 1-cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea, reflects the presence of three distinct substituents:
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A cyclopropyl group conferring conformational rigidity.
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A 3,4-dichlorophenyl group enhancing lipophilicity and electronic interactions.
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A thiophen-3-ylmethyl group contributing to π-π stacking and hydrogen-bonding capabilities.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 1235386-73-8 |
| Molecular Formula | C₁₅H₁₄Cl₂N₂OS |
| Molecular Weight | 341.25 g/mol |
| SMILES | C1CC1N(CC2=CSC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
| InChIKey | YJMFVGZYSRBLRM-UHFFFAOYSA-N |
The compound’s Standard InChI string (InChI=1S/C15H14Cl2N2OS/c16-13-4-1-11(7-14(13)17)18-15(20)19(12-2-3-12)8-10-5-6-21-9-10/h1,4-7,9,12H,2-3,8H2,(H,18,20)) encodes its stereochemical and connectivity details, essential for computational modeling.
Synthesis and Reaction Optimization
The synthesis of this urea derivative typically follows a multi-step protocol, leveraging nucleophilic substitution and urea bond formation. Key steps include:
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Cyclopropane ring introduction: Achieved via [2+1] cycloaddition or alkylation of a precursor amine.
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Thiophene functionalization: Thiophen-3-ylmethyl groups are introduced using alkyl halides or Mitsunobu reactions.
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Urea bond formation: Reacting an isocyanate intermediate with a 3,4-dichloroaniline derivative under anhydrous conditions .
Reaction Conditions:
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Solvents: Dichloromethane (DCM) or toluene, selected for their ability to dissolve polar intermediates.
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Temperature: Reactions often proceed at 0°C to room temperature to minimize side reactions.
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Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) may accelerate urea bond formation.
A patent (US20120225904A1) detailing similar urea derivatives highlights the use of Pd-catalyzed cross-coupling to install aromatic groups, suggesting potential applicability to this compound’s synthesis .
Structural and Computational Analysis
Comparative analysis with analogs, such as 1-Cyclopropyl-1-[3-(1,3-Thiazol-2-Yl)benzyl]-3-[4-(Trifluoromethoxy)phenyl]urea (PubChem CID: 74627728), reveals critical structure-activity relationships (SAR):
Table 2: Structural Comparison with Analogous Ureas
Computational studies predict moderate hydrophobicity (cLogP ≈ 3.2) and hydrogen-bond acceptor/donor counts (2/1), aligning with bioavailability criteria for CNS-targeted drugs . Density functional theory (DFT) simulations suggest the 3,4-dichlorophenyl group enhances binding to aromatic residues in enzyme active sites .
Hypothesized Biological Activities
Though direct pharmacological data are scarce, structurally related urea derivatives exhibit:
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Anticancer activity: Inhibition of kinases (e.g., B-Raf) via urea-mediated hydrogen bonding .
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Antibacterial effects: Disruption of cell wall synthesis in Gram-positive pathogens.
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Anti-inflammatory action: Modulation of COX-2 and NF-κB pathways .
A patent (US20120225904A1) discloses urea derivatives with IC₅₀ < 100 nM against cancer cell lines, underscoring the pharmacophoric importance of the urea scaffold .
Future Research Directions
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